

The Discovery and History of Castrix (Crimidine): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and toxicological profile of Castrix, the commercial name for the compound **Crimidine**. Developed in the 1940s as a potent rodenticide, its high toxicity and rapid action are attributed to its dual mechanism of action: vitamin B6 antagonism and acetylcholinesterase inhibition. This document details its historical context, physical and chemical properties, and toxicological data. Furthermore, it provides detailed, illustrative experimental protocols for its synthesis, acute toxicity assessment, and enzyme inhibition assays. The underlying biochemical pathways of its toxicity are also elucidated through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Crimidine, scientifically known as 2-Chloro-N,N,6-trimethylpyrimidin-4-amine, is a highly toxic convulsive poison. It was first developed in the 1940s by the German conglomerate IG Farben and was commercially sold as the rodenticide Castrix.[1] Its development was spurred by the need for a replacement for thallium sulfate, which was in short supply during World War II.[2] Following the war, its efficacy as a rodenticide was investigated in the United States.[2]



Castrix is recognized for its rapid action, with symptoms of poisoning appearing within 20 to 40 minutes of ingestion.[1][3] Due to its extreme toxicity, it is classified as an extremely hazardous substance in the United States and is no longer registered for use as a pesticide there.[1][3] However, it is still in use in some other countries.[1] The primary mechanisms of its toxicity are the inhibition of vitamin B6, which is crucial for amino acid and carbohydrate metabolism, and the deactivation of acetylcholinesterase, an essential enzyme in the nervous system.[1][4]

Chemical and Physical Properties

Crimidine is a brown, waxy solid or appears as colorless crystals.[3][5] It is characterized by the following properties:



Property	Value	Reference(s)	
IUPAC Name	2-Chloro-N,N,6- trimethylpyrimidin-4-amine	[3]	
Synonyms	Castrix, Crimidin, W491	[1][6]	
CAS Number	535-89-7	[3]	
Molecular Formula	C7H10CIN3	[3]	
Molar Mass	171.63 g/mol	[3]	
Melting Point	87 °C (189 °F)	[3][7]	
Boiling Point	140-147 °C at 4 mmHg	[3][7]	
Solubility	Soluble in acetone, benzene, chloroform, diethyl ether, ethanol, and dilute acids. Slightly soluble in water.	[3][5]	
Stability	Stable in neutral media, but decomposes in the presence of strong acids and alkalis.[3] When heated to decomposition, it emits toxic fumes of hydrogen chloride and nitrogen oxides.[3]		
Corrosivity	Corrosive to metals.	osive to metals. [3]	

Toxicological Data

Crimidine is a highly toxic compound, with a probable oral lethal dose in humans of less than 5 mg/kg.[5] The onset of symptoms is rapid, typically occurring within 20-40 minutes of exposure. [1]

Acute Toxicity Values (LD50)



The median lethal dose (LD₅₀) is a measure of the acute toxicity of a substance. The following table summarizes the reported LD₅₀ values for **crimidine** in various animal species and routes of administration.

Species	Route of Administration	LD50 (mg/kg)	Reference(s)
Rat	Oral	1.25	[3]
Rat	Intraperitoneal (IP)	1	[3]
Mouse	Intraperitoneal (IP)	1	[5]
Mouse	Subcutaneous (SC)	1.1 - 1.3	[5]
Guinea Pig	Intraperitoneal (IP)	2.66	[5]
Chicken	Oral	22.5	[3]
Quail	Oral	~20	[3]

Mechanism of Action

The potent toxicity of **crimidine** stems from its multifaceted impact on the central nervous system. It primarily acts as a convulsant by antagonizing vitamin B6 and inhibiting the enzyme acetylcholinesterase.[1][3]

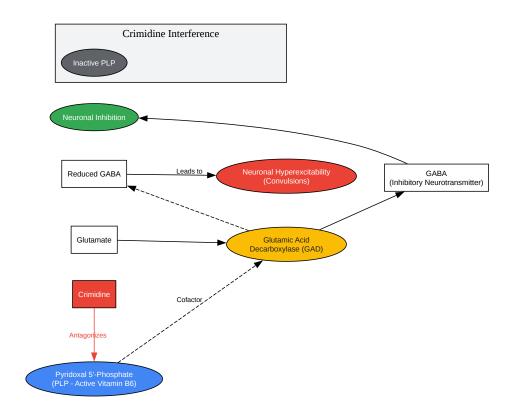
Vitamin B6 Antagonism and Disruption of GABA Synthesis

The primary mechanism of **crimidine**-induced convulsions is its interference with the action of vitamin B6.[3] The active form of vitamin B6, pyridoxal 5'-phosphate (PLP), is a critical cofactor for a vast number of enzymes, including glutamic acid decarboxylase (GAD).[8][9] GAD is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate in the brain.[7][9]

By acting as an antagonist to vitamin B6, **crimidine** leads to a deficiency in functional PLP. This, in turn, reduces the activity of GAD, leading to decreased synthesis of GABA.[9] A



reduction in GABAergic inhibition results in a state of neuronal hyperexcitability, manifesting as the severe convulsions characteristic of **crimidine** poisoning.[8]



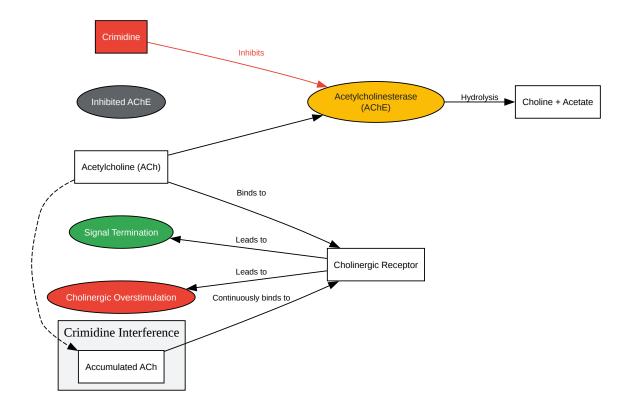
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Figure 1: Proposed mechanism of Crimidine-induced convulsions via Vitamin B6 antagonism.

Acetylcholinesterase Inhibition

In addition to its effects on GABA synthesis, **crimidine** also inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][4] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors in both the central and peripheral nervous systems.[5] This cholinergic overstimulation contributes to the overall toxicity profile of **crimidine**, which can include symptoms such as salivation, lacrimation, and muscle tremors.





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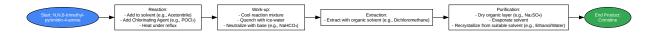
Figure 2: General mechanism of Acetylcholinesterase (AChE) inhibition by Crimidine.

Experimental Protocols

The following sections provide detailed, illustrative protocols for the synthesis of **crimidine** and for key toxicological and enzymatic assays. These protocols are based on established chemical and toxicological methodologies and are intended for research purposes only. Extreme caution should be exercised when handling **crimidine** due to its high toxicity.

Synthesis of Crimidine (2-Chloro-N,N,6-trimethylpyrimidin-4-amine)

This protocol describes a plausible method for the synthesis of **crimidine** via the chlorination of N,N,6-trimethylpyrimidin-4-amine.



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Figure 3: Illustrative workflow for the synthesis of Crimidine.

Materials:

- N,N,6-trimethylpyrimidin-4-amine
- Phosphorus oxychloride (POCl₃)
- Acetonitrile (anhydrous)
- Sodium bicarbonate (NaHCO₃)
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethanol
- Deionized water
- Round-bottom flask with reflux condenser
- · Heating mantle
- Separatory funnel
- Rotary evaporator
- · Recrystallization apparatus

Procedure:

- In a fume hood, dissolve N,N,6-trimethylpyrimidin-4-amine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser.
- Slowly add phosphorus oxychloride (1.1 equivalents) to the solution while stirring. The addition may be exothermic.



- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
- Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- Purify the crude crimidine by recrystallization from an ethanol/water mixture to yield colorless crystals.
- Dry the purified crystals under vacuum.

Determination of Acute Oral Toxicity (LD₅₀) in Rats (Based on OECD Guideline 423)

This protocol outlines a method for determining the acute oral LD₅₀ of **crimidine** in rats, following the principles of the Acute Toxic Class Method (OECD 423).

Materials:

- Healthy, young adult Wistar rats (nulliparous and non-pregnant females are preferred)
- Crimidine
- Vehicle for administration (e.g., corn oil or 0.5% carboxymethyl cellulose)
- Oral gavage needles



- Animal cages
- Calibrated balance

Procedure:

- Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days prior to the experiment.
- Fasting: Fast the animals overnight (approximately 16 hours) before dosing, with free access to water.
- Dose Preparation: Prepare a solution or suspension of crimidine in the chosen vehicle at the desired concentrations.

Dosing:

- Start with a group of 3 animals at a dose level selected based on preliminary information (e.g., 5 mg/kg).
- Administer a single oral dose of the **crimidine** preparation to each animal using a gavage needle. The volume administered should be based on the animal's body weight.

Observation:

- Observe the animals closely for the first 30 minutes, then periodically for the first 24 hours,
 with special attention during the first 4 hours.
- Continue daily observations for a total of 14 days.
- Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Note the time of onset, duration, and severity of these signs.
- Record any mortalities and the time of death.
- Body Weight: Record the body weight of each animal shortly before dosing and then weekly thereafter.



Dose Progression:

- If mortality occurs in the first group, the next dose level tested should be lower.
- If no mortality occurs, the next dose level should be higher. The progression of dosing is determined by the outcome of the previous dose level as outlined in OECD Guideline 423.
- Data Analysis: The LD₅₀ is determined based on the dose levels that cause mortality and the number of animals affected, according to the classification scheme of the Acute Toxic Class Method.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for determining the inhibitory effect of **crimidine** on acetylcholinesterase activity.

Materials:

- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or bovine erythrocytes)
- · Acetylthiocholine iodide (ATCI) substrate
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) Ellman's reagent
- Crimidine
- Phosphate buffer (0.1 M, pH 8.0)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of AChE in phosphate buffer.
 - Prepare a stock solution of ATCI in deionized water.



- Prepare a stock solution of DTNB in phosphate buffer.
- Prepare a stock solution of crimidine in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
- Assay in 96-well Plate:
 - To each well, add:
 - Phosphate buffer
 - Crimidine solution at various concentrations (or solvent for control)
 - DTNB solution
 - AChE solution
 - Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate Reaction: Add the ATCI solution to each well to start the enzymatic reaction.
- Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes). The rate of the reaction is proportional to the AChE activity.
- Data Analysis:
 - Calculate the rate of reaction for each concentration of crimidine.
 - Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
 - Plot the percentage of inhibition against the logarithm of the crimidine concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion



Crimidine, known commercially as Castrix, represents a significant chapter in the history of rodenticide development. Its high efficacy is matched by its extreme toxicity, a direct consequence of its potent interference with fundamental neurological pathways. The dual mechanism of vitamin B6 antagonism, leading to a disruption of GABAergic neurotransmission, and the inhibition of acetylcholinesterase, results in a rapid and severe toxicological profile. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a comprehensive technical resource for understanding the chemical and toxicological properties of this compound. While its use is now restricted due to safety concerns, the study of crimidine continues to provide valuable insights into the mechanisms of neurotoxicity and the design of pharmacologically active compounds.

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